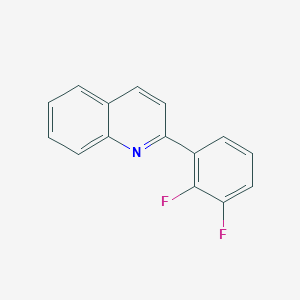

2-(2,3-Difluorophenyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H9F2N |

|---|---|

Molecular Weight |

241.23 g/mol |

IUPAC Name |

2-(2,3-difluorophenyl)quinoline |

InChI |

InChI=1S/C15H9F2N/c16-12-6-3-5-11(15(12)17)14-9-8-10-4-1-2-7-13(10)18-14/h1-9H |

InChI Key |

IDORSWKZMNMNAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=C(C(=CC=C3)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 2,3 Difluorophenyl Quinoline

Classical and Modern Approaches to Quinoline (B57606) Synthesis

The construction of the quinoline ring system has been a subject of extensive research for over a century, leading to the development of several named reactions that are still widely used today. These methods typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds.

Friedländer Reaction and its Derivatives

The Friedländer synthesis is a cornerstone in quinoline chemistry, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgjk-sci.com In the context of synthesizing 2-(2,3-Difluorophenyl)quinoline, this would conceptually involve the reaction of 2-aminobenzaldehyde (B1207257) or a related derivative with a ketone bearing the 2,3-difluorophenyl moiety.

Two primary mechanisms have been proposed for the Friedländer reaction. wikipedia.org The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration to form the quinoline ring. The second pathway suggests the initial formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction to yield the final product. wikipedia.org The reaction can be catalyzed by both acids and bases. jk-sci.com

A modified Friedländer approach has been developed for the synthesis of 2-arylquinolines, which could be adapted for this compound. researchgate.net This highlights the ongoing efforts to refine and expand the utility of this classical reaction. Furthermore, an electrochemically assisted Friedländer reaction has been reported, offering a more sustainable approach to quinoline synthesis. rsc.org

Povarov Reaction and Related Cycloaddition Strategies

The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. thieme-connect.comacs.org It is a formal [4+2] cycloaddition between an aromatic imine (formed from an aniline (B41778) and an aldehyde) and an electron-rich alkene. wikipedia.org This multicomponent reaction allows for the rapid construction of complex quinoline frameworks. thieme-connect.com

Recent advancements have expanded the scope of the Povarov reaction. For instance, a novel iodine-mediated formal [3 + 2 + 1] cycloaddition has been developed for the direct synthesis of substituted quinolines from methyl ketones, arylamines, and styrenes. organic-chemistry.org Another innovative approach utilizes arylacetylenes as both a diene precursor and a dienophile in an I2-mediated Povarov reaction to generate 2,4-substituted quinolines. acs.org These modern variations showcase the versatility of cycloaddition strategies in accessing diverse quinoline derivatives.

Doebner and Combes-Type Synthetic Pathways

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. iipseries.org A variation of this, the Doebner-Miller reaction, utilizes α,β-unsaturated carbonyl compounds to react with anilines, yielding quinolines. wikipedia.orgsynarchive.com This reaction is often catalyzed by acids. wikipedia.orglookchem.com

The Combes quinoline synthesis, on the other hand, employs the reaction of an aniline with a β-diketone, followed by acid-catalyzed cyclization of the intermediate Schiff base to form a 2,4-disubstituted quinoline. drugfuture.comwikipedia.org This method is distinct from others as it specifically uses a β-diketone substrate. wikipedia.org Polyphosphoric acid is often used as both a solvent and a catalyst in this reaction. nih.gov

Table 1: Overview of Classical Quinoline Syntheses

| Reaction Name | Key Reactants | Typical Product |

|---|---|---|

| Friedländer Reaction | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl | Substituted quinoline |

| Povarov Reaction | Aniline + Aldehyde + Alkene | Tetrahydroquinoline/Quinoline |

| Doebner Reaction | Aniline + Aldehyde + Pyruvic acid | Quinoline-4-carboxylic acid |

| Doebner-Miller Reaction | Aniline + α,β-Unsaturated carbonyl | Substituted quinoline |

| Combes Synthesis | Aniline + β-Diketone | 2,4-Disubstituted quinoline |

Catalyst-Mediated Synthesis of this compound and Analogues

Modern synthetic chemistry heavily relies on the use of catalysts to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its analogues has greatly benefited from the development of catalyst-mediated reactions, particularly those involving transition metals.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, especially with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, providing powerful tools for the construction of complex molecules like substituted quinolines. jocpr.comnobelprize.org

Palladium-catalyzed annulation reactions have emerged as a highly effective strategy for synthesizing quinoline derivatives. These reactions typically involve the formation of two new bonds in a single step, leading to the construction of the heterocyclic ring. For instance, a palladium-catalyzed oxidative annulation of acrylamides with benzyne (B1209423) precursors has been developed for the synthesis of quinolinones. nih.gov Another method involves the palladium-catalyzed intermolecular aerobic annulation of o-alkenylanilines and alkynes to produce 2,3-disubstituted quinolines. organic-chemistry.org

The synthesis of 2,4-disubstituted quinolines has been achieved through a palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols. acs.org This method offers good to excellent yields and tolerates a wide range of functional groups. acs.org Furthermore, palladium-catalyzed carbonylative annulation reactions have been employed to synthesize various quinolone derivatives. rsc.orgnih.gov A denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines also provides an efficient route to 2-arylquinolines. nih.gov

Palladium-catalyzed cross-coupling reactions are another indispensable tool. rsc.org The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a prominent example and could be envisioned for coupling a 2-quinolylboronic acid derivative with 1-bromo-2,3-difluorobenzene (B1273032) or vice versa. nobelprize.org Similarly, the Negishi coupling utilizes an organozinc reagent. nobelprize.org Decarbonylative coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes, catalyzed by palladium, also offers a pathway to disubstituted acetylenes which could be precursors to quinolines. rsc.org

Table 2: Examples of Palladium-Catalyzed Reactions for Quinoline Synthesis

| Reaction Type | Starting Materials | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Oxidative Annulation | Acrylamides + Benzyne precursors | Palladium catalyst | Quinolinones |

| Aerobic Annulation | o-Alkenylanilines + Alkynes | PdCl₂, PPh₃, Cu(TFA)₂ | 2,3-Disubstituted quinolines |

| Annulation | o-Iodoanilines + Propargyl alcohols | Pd(OAc)₂/dppp | 2,4-Disubstituted quinolines |

| Carbonylative Annulation | Alkyne-tethered N-substituted o-iodoanilines | Palladium catalyst | Fused tricyclic 2-quinolones |

| Cascade Reaction | o-Aminocinnamonitriles + Arylhydrazines | PdCl₂ | 2-Arylquinolines |

Regioselectivity and Stereoselectivity Control in this compound Formation

Regioselectivity: The control of regioselectivity is crucial in quinoline synthesis, particularly when unsymmetrical starting materials are used that could lead to multiple isomeric products. In the context of synthesizing this compound, the goal is to selectively form the bond at the C2 position of the quinoline ring.

In reactions like the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, the regioselectivity is determined by which α-carbon of the ketone attacks the carbonyl group of the 2-aminoaryl component. iipseries.org To ensure the formation of a 2-substituted quinoline, the reaction should be designed to favor the attack of the methyl group of a ketone like 1-(2,3-difluorophenyl)ethan-1-one on the aldehyde group of o-aminobenzaldehyde. The use of specific catalysts or reaction conditions can influence this selectivity. acs.org

In three-component reactions, the nature of the reactants and the catalyst plays a pivotal role in directing the regiochemical outcome. For instance, in the Povarov reaction, the use of enaminones instead of simple alkenes has been shown to alter the regioselectivity from the typical 2,4-disubstituted quinolines to 2,3-disubstituted products. nih.gov Careful selection of the third component is therefore essential to achieve the desired 2-substituted quinoline.

Stereoselectivity: The concept of stereoselectivity relates to the preferential formation of one stereoisomer over another. The target molecule, this compound, is achiral and therefore does not have stereoisomers. As such, controlling stereoselectivity is not a primary concern for its synthesis.

However, it is important to note that many of the synthetic methodologies described can be adapted for the synthesis of chiral quinoline derivatives if chiral starting materials or catalysts are used. acs.orgnih.gov For example, the asymmetric hydrogenation of a quinoline precursor using a chiral iridium catalyst can lead to the formation of enantioenriched 1,4-dihydroquinolines. acs.orgnih.gov Similarly, enantioselective synthesis of quinolines with axial and central chirality has been achieved through photoredox catalysis using a chiral acid. rsc.orgrsc.org These principles of stereoselective synthesis would be highly relevant if the target molecule contained a stereocenter or other elements of chirality.

Synthesis of Key Precursors and Intermediates for this compound

The synthesis of this compound relies on the strategic preparation of key precursors that can be coupled to form the final product. The primary disconnection for this target molecule typically involves a cross-coupling reaction, necessitating the synthesis of a suitably functionalized quinoline ring and a difluorophenyl component. The following sections detail the synthetic methodologies for these essential building blocks.

Synthesis of Quinoline Precursors

A common precursor for the introduction of a substituent at the 2-position of the quinoline ring is 2-aminoquinoline (B145021) or a 2-haloquinoline.

Several methods have been developed for the synthesis of 2-aminoquinolines. One approach involves the reaction of 2-chloroquinolines with an amine source. For instance, heating 2-chloroquinolines with acetamide (B32628) in the presence of potassium carbonate at 200°C has been shown to produce 2-aminoquinolines in good yields. tandfonline.com The presence of a base like potassium carbonate is crucial to suppress the formation of the corresponding 2-hydroxyquinoline (B72897) byproduct. tandfonline.com

Another strategy is the dehydrogenative annulation of 2-aminobenzyl alcohol and a nitrile, catalyzed by earth-abundant metal complexes like manganese pincer complexes. acs.org This method offers a sustainable route to 2-aminoquinolines. acs.org Additionally, transition-metal-free conditions using potassium tert-butoxide (KOtBu) can mediate the reaction between 2-aminoaryl carbaldehydes and nitriles to form 2-aminoquinolines. researchgate.net A one-pot synthesis from acetonitrile (B52724) has also been reported, where α-diaminoboryl carbanions convert 2-nitrobenzaldehydes into (Z)-acrylonitriles, which then undergo reductive cyclization to yield 2-aminoquinoline derivatives. rsc.org

The synthesis of 2-aminoquinolines can also be achieved through various classical and modern organic reactions, including Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, and one-pot multicomponent reactions (MCRs). benthamdirect.com

Table 1: Selected Synthetic Methods for 2-Aminoquinolines

| Starting Materials | Reagents and Conditions | Product | Key Features | Citation |

|---|---|---|---|---|

| 2-Chloroquinolines | Acetamide, K2CO3, 200°C | 2-Aminoquinolines | Good yields; base suppresses byproduct formation. | tandfonline.com |

| 2-Aminobenzyl alcohol, Nitrile | Manganese pincer complex, KOH | 2-Aminoquinolines | Sustainable, acceptorless dehydrogenative annulation. | acs.org |

| 2-Aminoaryl carbaldehydes, Nitrile | KOtBu | 2-Aminoquinolines | Transition-metal-free conditions. | researchgate.net |

| 2-Nitrobenzaldehydes, Acetonitrile | α-Diaminoboryl carbanions, then reduction | 2-Aminoquinoline derivatives | One-pot procedure. | rsc.org |

2-Haloquinolines, particularly 2-chloroquinolines, are valuable intermediates. They can be synthesized from the corresponding 2-hydroxyquinolines (quinolones) by reaction with a chlorinating agent such as phosphorus oxychloride (POCl₃). These 2-chloroquinolines can then be used directly in cross-coupling reactions or converted to other derivatives.

Synthesis of (2,3-Difluorophenyl)boronic Acid

(2,3-Difluorophenyl)boronic acid is a crucial reagent for introducing the 2,3-difluorophenyl moiety via Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.com Its synthesis is typically achieved through the reaction of a Grignard reagent or an organolithium species with a trialkyl borate (B1201080), followed by acidic workup.

A general method for preparing arylboronic acids involves the formation of an arylmagnesium halide (Grignard reagent) from the corresponding aryl halide. For instance, reacting 1-bromo-3,4,5-trifluorobenzene (B146875) with magnesium turnings in anhydrous ether generates the Grignard reagent. orgsyn.org This is then reacted with trimethyl borate at low temperatures, followed by hydrolysis with a saturated ammonium (B1175870) chloride solution to yield the boronic acid. orgsyn.org A similar principle can be applied to the synthesis of (2,3-difluorophenyl)boronic acid starting from a suitable dihalobenzene. The reaction of an arylmagnesium halide with trialkylborates in a solvent like tetrahydrofuran (B95107) (THF) is a common route. google.com The temperature of the reaction is a critical parameter to control the formation of the desired boronic acid over diarylborinic or triarylborane byproducts. google.com

Table 2: Synthesis of (2,3-Difluorophenyl)boronic acid

| Starting Material | Reagents and Conditions | Intermediate | Product | Citation |

|---|---|---|---|---|

| 1-Bromo-2,3-difluorobenzene | 1. Magnesium (Mg) or n-Butyllithium (n-BuLi) 2. Trialkyl borate (e.g., Trimethyl borate) 3. Acidic workup (e.g., H₂SO₄ or HCl) | (2,3-Difluorophenyl)magnesium bromide or (2,3-Difluorophenyl)lithium | (2,3-Difluorophenyl)boronic acid | orgsyn.orggoogle.comgoogle.com |

The resulting (2,3-difluorophenyl)boronic acid, with the chemical formula F₂C₆H₃B(OH)₂, is a solid with a melting point of around 95 °C. sigmaaldrich.com This intermediate is then ready to be used in the subsequent coupling step to form the final target compound.

Spectroscopic and Structural Elucidation Studies of 2 2,3 Difluorophenyl Quinoline

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the characterization of 2-(2,3-Difluorophenyl)quinoline, providing detailed insights into its electronic and vibrational states, as well as its exact mass and fragmentation behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise arrangement of atoms in this compound. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H and ¹³C NMR spectra provide unambiguous information about the chemical environment, connectivity, and number of hydrogen and carbon atoms in the molecule.

For this compound, the ¹H NMR spectrum would show distinct signals for each of the nine unique protons. Protons on the quinoline (B57606) and difluorophenyl rings would appear in the aromatic region (typically δ 7.0-8.5 ppm). The coupling patterns (e.g., doublets, triplets, multiplets) and coupling constants (J values) would reveal the adjacency of protons, confirming their positions on the rings.

The ¹³C NMR spectrum provides complementary information, showing signals for each of the 15 carbon atoms. The chemical shifts would differentiate between carbons in the quinoline and difluorophenyl moieties. Notably, the carbons directly bonded to fluorine atoms would exhibit characteristic splitting (C-F coupling), providing direct evidence for the substitution pattern on the phenyl ring. While a complete, experimentally verified dataset was not available in the searched literature, a representative table of expected data is shown below.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Analysis | Data Type | Expected Observations |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Signals in the aromatic region (approx. 7.0-8.5 ppm). |

| Multiplicity | Doublets, triplets, and multiplets corresponding to H-H coupling. | |

| ¹³C NMR | Chemical Shift (δ) | Signals for 15 distinct carbons. |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy states of its chemical bonds. The resulting spectrum provides a molecular fingerprint, identifying the functional groups present.

In the IR spectrum of this compound, characteristic absorption bands would confirm its key structural features. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the quinoline ring system typically appear in the 1620-1450 cm⁻¹ region. Crucially, strong absorption bands corresponding to the C-F stretching vibrations would be present, usually in the 1300-1100 cm⁻¹ range, confirming the difluoro-substitution. researchgate.net

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretching | Aromatic C-H | > 3000 |

| C=C/C=N Stretching | Aromatic Rings | 1620 - 1450 |

| C-F Stretching | Aryl-Fluoride | 1300 - 1100 |

Mass spectrometry (MS) is a powerful technique used to determine the exact molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. In high-resolution mass spectrometry (HRMS), the molecular formula can be unequivocally confirmed.

For this compound (C₁₅H₉F₂N), the molecular ion peak ([M]⁺) or the protonated molecular ion ([M+H]⁺) would be observed at a mass-to-charge ratio (m/z) of approximately 241.07 or 242.08, respectively. The fragmentation pattern upon ionization would likely involve characteristic losses, such as the expulsion of a fluorine atom or an HCN molecule from the quinoline ring, which is a common fragmentation pathway for such heterocycles. nih.gov

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₉F₂N |

| Exact Mass | 241.0703 g/mol |

| Expected [M+H]⁺ | 242.0776 |

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption maxima (λ_max) are characteristic of the molecule's conjugated π-electron system. Quinolines typically exhibit multiple absorption bands corresponding to π → π* and n → π* transitions. researchgate.net

The spectrum of this compound is expected to show complex absorption bands, likely between 250 and 350 nm. These bands arise from the extended π-conjugation across both the quinoline and difluorophenyl ring systems. The precise position and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent environment. researchgate.net

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region |

|---|---|---|

| π → π* | π bonding to π antibonding | High-energy, strong absorption (250-350 nm) |

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods provide data on connectivity and functional groups, only single-crystal X-ray diffraction can reveal the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a suitable single crystal of this compound must be grown and irradiated with X-rays. The resulting diffraction pattern allows for the calculation of the electron density map and thus the exact position of each atom.

Table 5: Key Parameters from a Hypothetical X-ray Crystallography Study

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating crystal unit. |

| Dihedral Angle | Torsion angle between the quinoline and phenyl rings. |

| Bond Lengths/Angles | Precise intramolecular distances and angles. |

| Intermolecular Interactions | e.g., π–π stacking distances. |

Analysis of Intermolecular Interactions and Supramolecular Assembly

The crystal packing of phenyl-quinoline systems is dictated by a complex interplay of various weak intermolecular interactions. These forces, including hydrogen bonds, π-π stacking, and halogen-related contacts, collectively determine the three-dimensional architecture of the molecules in the crystal lattice. Analysis of analogous structures, such as ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate, reveals the specific interactions that are likely to be present in this compound. nih.goviucr.org

In the absence of strong hydrogen bond donors like O-H or N-H groups in the parent this compound molecule, weaker C-H···O and C-H···N hydrogen bonds become significant drivers of the supramolecular structure, particularly in derivatives containing carbonyl or other acceptor groups.

Table 1: Examples of Hydrogen Bond Parameters in a Related Quinoline Derivative

| Interaction Type | Description | Reference |

|---|---|---|

| C—H···O | Links molecules into chains in the crystal lattice of ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate. | nih.gov |

| C—H···O | An intramolecular contact involving the carbonyl group helps define the molecular conformation. | nih.gov |

This data is based on the analysis of ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate, a structurally similar compound.

Aromatic systems, such as the quinoline and difluorophenyl rings, frequently engage in π-π stacking interactions, which are crucial for the stabilization of the crystal packing. nih.govsigmaaldrich.com In a polymorph of ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate, a variety of π-π interactions are observed, linking the aromatic rings of adjacent molecules. iucr.orgiucr.org

These interactions occur between the quinoline ring systems of neighboring molecules. iucr.org The geometry of these stacks can vary, but they are characterized by specific centroid-to-centroid distances, which indicate the strength and nature of the interaction. For example, observed distances between different ring centroids (Cg) are in the range of 3.68 Å to 3.87 Å. iucr.orgiucr.org

Table 2: Observed π-π Stacking Distances in a Related Quinoline Polymorph

| Interacting Rings | Centroid-to-Centroid Distance (Å) | Symmetry Code |

|---|---|---|

| Cg1···Cg1 | 3.8199 (11) | -x, 2-y, 1-z |

| Cg1···Cg2 | 3.6825 (12) | -x, 2-y, 1-z |

Cg1, Cg2, and Cg3 are the centroids of the N7/C1/C6/C8–C10; C1–C6 and C16–C21 rings, respectively, in ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate. Data sourced from a 2016 study on a polymorph of this compound. iucr.org

The fluorine atoms on the phenyl ring are capable of participating in significant intermolecular interactions. While fluorine is the least polarizable halogen, its high electronegativity can lead to the formation of a positive electrostatic potential (a σ-hole) on the halogen, enabling it to act as an electron acceptor in a halogen bond. mdpi.com More commonly, fluorine participates in other short-contact interactions, such as C-F···π.

Table 3: C-F···π Interaction Distances in a Related Quinoline Polymorph

| Interaction Type | F···Cg Distance (Å) | Symmetry Code |

|---|---|---|

| C20—F23···Cg1 | 3.6366 (17) | 1-x, 2-y, 1-z |

Cg1 and Cg3 are the centroids of specific rings within the ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate structure. Data sourced from a 2016 crystallographic report. iucr.org

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov By mapping properties onto this surface, one can deconstruct the crystal packing into specific atom-pair contacts and determine their relative contributions.

For several quinoline derivatives, Hirshfeld surface analysis has revealed the most significant contributions to crystal packing. nih.govnih.gov For instance, in a study of 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline, the dominant contacts were found to be H···H (35.5%), C···H/H···C (33.7%), and Cl···H/H···Cl (12.3%). nih.gov In another, more complex quinoline derivative, the most significant contacts were H···H (42.3%), H···O/O···H (34.5%), and H···C/C···H (17.6%). nih.gov

For this compound, a Hirshfeld analysis would be expected to quantify the contributions of various contacts. Based on analyses of trifluoromethylated quinoline derivatives, contacts involving fluorine (H···F, F···F, C···F) can be quite significant, with total fluorine···atom contacts accounting for 20-60% of the Hirshfeld surface. scilit.com A hypothetical analysis for this compound would likely highlight major contributions from H···H, C···H/H···C, and F···H/H···F contacts, providing a quantitative fingerprint of its intermolecular environment.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate |

| 2-(3,5-Difluorophenyl)quinoline-4-carboxylic acid |

Theoretical and Computational Investigations of 2 2,3 Difluorophenyl Quinoline

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations offer a powerful approach to understanding the fundamental properties of molecules. For 2-(2,3-Difluorophenyl)quinoline, these methods have been used to explore its conformational preferences, electronic orbital energies, reactivity, and intramolecular interactions.

Density Functional Theory (DFT) Optimization and Conformational Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations, specifically using the B3LYP functional with the 6-311G(d,p) basis set, have been employed to determine the optimized geometry and conformational analysis of quinoline (B57606) derivatives. cnr.it This level of theory allows for the exploration of the potential energy surface to identify the most stable conformation of the molecule. The presence of fluorine atoms can influence the molecule's conformation, pre-organizing it for potential binding interactions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. malayajournal.org A smaller energy gap generally indicates higher reactivity. researchgate.net For quinoline derivatives, the HOMO-LUMO gap has been calculated to be around 1.157 eV to 1.628 eV for some derivatives, indicating their potential for charge transfer interactions. arabjchem.org

Table 1: Frontier Molecular Orbital Energies and Related Properties of Quinoline Derivatives

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Quinoline Derivative 2 | - | - | 1.628 |

| Quinoline Derivative 3 | - | - | 1.157 |

| FDI Compound | -5.2822 | -1.2715 | 4.0106 |

Note: Data for quinoline derivatives 2 and 3 are from a study on antimalarial compounds. arabjchem.org Data for the FDI compound is from a study on a different imidazole (B134444) derivative. malayajournal.org

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. chemrxiv.org The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). malayajournal.org In quinoline derivatives, the nitrogen atom and electronegative substituents typically create regions of negative electrostatic potential, indicating them as likely sites for interaction with electrophiles. nih.gov

Determination of Quantum Chemical Descriptors

A range of quantum chemical descriptors can be calculated to quantify the reactivity and stability of a molecule. These include:

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These descriptors are derived from the HOMO and LUMO energies and provide a quantitative basis for comparing the reactivity of different molecules. nih.govrsc.org

Table 2: Calculated Quantum Chemical Descriptors for Quinoline Derivatives

| Molecule | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Global Hardness (η) (eV) |

| Quinoline Derivative 2 | 8.475 | 5.218 | 1.628 |

| Quinoline Derivative 3 | 7.346 | 5.032 | 1.157 |

Note: Data is from a study on potential antimalarial quinoline derivatives. arabjchem.org

Theoretical Prediction and Validation of Spectroscopic Properties

Computational methods can also be used to predict and help interpret experimental spectroscopic data. For quinoline derivatives, theoretical calculations of properties such as NMR chemical shifts, and UV-Vis absorption spectra have been performed. kuleuven.be Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic absorption spectra. nih.gov These theoretical predictions can be compared with experimental data to validate the computational models and provide a more detailed understanding of the molecule's spectroscopic behavior. nih.gov

Computed UV-Vis Absorption and Emission Spectra

No specific studies detailing the computed UV-Vis absorption and emission spectra for this compound were found. However, theoretical calculations, typically employing Time-Dependent Density Functional Theory (TD-DFT), are a standard approach for predicting the electronic transitions of organic molecules. For quinoline derivatives, these calculations help in understanding how different substituents affect the absorption and emission wavelengths. The nature and position of substituents on both the quinoline and phenyl rings are known to significantly influence the HOMO-LUMO energy gap, which in turn dictates the spectral properties.

Simulated Vibrational Frequencies and Comparison with Experimental IR Spectra

There is no available data from simulated vibrational frequency analyses for this compound to compare with experimental IR spectra. DFT calculations are commonly used to compute the vibrational modes of molecules. These theoretical spectra are instrumental in assigning the absorption bands observed in experimental IR and Raman spectroscopy, providing insights into the molecular structure and bonding.

Reaction Mechanism Elucidation through Computational Modeling

Specific computational studies on the reaction mechanisms involving this compound, such as iodocyclization, are not documented in the available literature.

No information regarding the transition state analysis or activation energies for reactions like iodocyclization involving this compound has been reported. Computational chemistry plays a crucial role in elucidating reaction pathways by identifying transition states and calculating the energy barriers associated with them, offering a deeper understanding of reaction kinetics and mechanisms.

There are no computational studies available that provide insights into the preferential formation of products in reactions involving this compound. Such studies would typically involve the calculation of the energies of possible intermediates and transition states to determine the most favorable reaction pathway.

Molecular Dynamics Simulations for Intramolecular and Intermolecular Behavior

Specific molecular dynamics (MD) simulation studies for this compound are not present in the surveyed literature. MD simulations are a powerful tool for investigating the dynamic behavior of molecules, including conformational changes and interactions with other molecules or solvents over time. These simulations can provide valuable information on the flexibility of the molecule and its intermolecular interactions, which are important for understanding its behavior in various environments.

Reactivity and Chemical Transformations of 2 2,3 Difluorophenyl Quinoline

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) and Difluorophenyl Moieties

The quinoline ring system is generally susceptible to electrophilic substitution. However, the presence of the electron-withdrawing nitrogen atom deactivates the ring, particularly the heterocyclic portion. Electrophilic attack is therefore more likely to occur on the carbocyclic (benzene) part of the quinoline nucleus, typically at positions 5 and 8. The 2-(2,3-Difluorophenyl) group at position 2 would further deactivate the quinoline ring towards electrophilic substitution due to its electron-withdrawing inductive effect.

Conversely, the quinoline ring is activated towards nucleophilic substitution, especially at positions 2 and 4. Since the 2-position is already substituted, any nucleophilic attack on the quinoline core would likely be directed to the 4-position.

The 2,3-difluorophenyl ring is highly deactivated towards electrophilic substitution due to the strong electron-withdrawing nature of the two fluorine atoms. Any electrophilic substitution on this ring would be challenging and would likely occur at the positions least deactivated by the fluorine atoms. Nucleophilic aromatic substitution (SNAr) on the difluorophenyl ring is a more plausible transformation, where a nucleophile could displace one of the fluorine atoms, particularly if activated by an ortho- or para-directing group.

Oxidation and Reduction Pathways

The oxidation and reduction of the quinoline core are well-established reactions. The specific influence of the 2-(2,3-difluorophenyl) substituent on these pathways remains to be experimentally detailed.

Aerobic Dehydrogenation Processes

While specific studies on the aerobic dehydrogenation of 2-(2,3-Difluorophenyl)quinoline are not available, related research on other substituted quinolines suggests that this molecule could potentially undergo dehydrogenation to form more extended aromatic systems, although likely requiring harsh conditions or specific catalytic systems.

Oxidative Cyclization Reactions

Oxidative cyclization reactions involving the quinoline and the attached phenyl ring could potentially lead to the formation of novel polycyclic aromatic compounds. These reactions are often mediated by transition metal catalysts and can proceed through C-H activation pathways. The fluorine substituents on the phenyl ring would influence the regioselectivity of such cyclizations.

Further Functionalization via Cross-Coupling Reactions

The halogenated nature of the difluorophenyl group and the potential for introducing a halogen on the quinoline ring make this compound a candidate for various cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

| Cross-Coupling Reaction | Potential Reactants | Potential Products |

| Suzuki Coupling | 2-(2,3-Difluoro-X-phenyl)quinoline (X=Br, I) + Arylboronic acid | 2-(Aryl-2,3-difluorophenyl)quinoline |

| Sonogashira Coupling | 2-(2,3-Difluoro-X-phenyl)quinoline (X=Br, I) + Terminal alkyne | 2-(Alkynyl-2,3-difluorophenyl)quinoline |

| Heck Coupling | 2-(2,3-Difluoro-X-phenyl)quinoline (X=Br, I) + Alkene | 2-(Alkenyl-2,3-difluorophenyl)quinoline |

Annulation Reactions and Fused Heterocycle Formation

Annulation reactions, which involve the formation of a new ring fused to an existing one, could be envisioned for this compound. For instance, reactions that functionalize adjacent positions on the quinoline and phenyl rings could be followed by a cyclization step to create complex, fused heterocyclic systems. The specific reagents and conditions would determine the structure of the resulting fused product.

Photochemical Reactivity and Interligand Coupling

The photochemical behavior of this compound is another area ripe for exploration. Quinoline itself can undergo various photochemical reactions, and the presence of the difluorophenyl group could lead to unique reactivity, such as intramolecular photocyclization or interligand coupling in the context of metal complexes. These reactions could be exploited for the synthesis of novel and complex molecular architectures.

Coordination Chemistry of 2 2,3 Difluorophenyl Quinoline

Ligand Properties and Chelating Abilities with Metal Ions

The coordination behavior of 2-(2,3-difluorophenyl)quinoline is largely dictated by the nitrogen atom of the quinoline (B57606) ring and the potential for cyclometalation involving the phenyl ring. As a derivative of 2-phenylquinoline (B181262), it is expected to act as a bidentate C^N cyclometalating ligand. In this coordination mode, the ligand forms a bond with a metal center via the quinoline nitrogen (N) and a carbon atom (C) from the phenyl ring, creating a stable five-membered chelate ring.

The presence of two fluorine atoms on the phenyl ring significantly influences the electronic properties of the ligand. Fluorine is a strongly electronegative element, and its placement on the phenyl ring has an electron-withdrawing effect. This can affect the energy levels of the ligand's molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For instance, studies on similar fluorinated ligands, such as 2-(2',4'-difluorophenyl)pyridine, have shown that fluorination can lower both HOMO and LUMO energy levels, which in turn affects the photophysical and electrochemical properties of their metal complexes. mdpi.com

The chelating ability of 2-phenylquinoline and its derivatives is well-established, forming stable complexes with a variety of transition metals. The formation of a five-membered chelate ring upon cyclometalation is a key factor in the stability of these complexes. The resulting metallacycle is often planar and rigid, which can impart favorable properties such as thermal stability and luminescence to the resulting complex. The specific properties of complexes with this compound would be modulated by the electronic effects of the difluoro-substitution.

Synthesis and Characterization of Metal Complexes

While specific research on the synthesis of metal complexes using this compound as a ligand is not extensively documented, the general synthetic routes and characterization techniques can be inferred from studies on closely related 2-phenylquinoline and fluorinated 2-phenylpyridine (B120327) ligands.

Iridium(III) complexes with C^N cyclometalating ligands are of significant interest due to their applications in organic light-emitting diodes (OLEDs) and as anticancer agents. mdpi.comnih.gov The synthesis of such complexes typically involves a two-step procedure. First, an iridium(III) salt, commonly iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O), is reacted with the C^N ligand (in this case, this compound) to form a chloride-bridged dimer, [Ir(C^N)₂Cl]₂. mdpi.com This reaction is often carried out in a mixture of solvents like 2-ethoxyethanol (B86334) and water under heating.

In the second step, the resulting dimer is reacted with an ancillary ligand, which can be a neutral N^N-chelating ligand (like bipyridine or phenanthroline) or an anionic O^O-chelating ligand (like acetylacetonate), to yield the final monomeric complex, [Ir(C^N)₂(N^N)]⁺ or [Ir(C^N)₂(O^O)]. mdpi.comnih.gov

Table 1: Representative Iridium(III) Complexes with Analogous Ligands

| Complex | C^N Ligand | Ancillary Ligand | Key Characteristics |

|---|---|---|---|

| [Ir(ppy)₂(bpy)]⁺ | 2-phenylpyridine (ppy) | 2,2'-bipyridine (bpy) | Phosphorescent emitter, used in OLEDs. |

| [Ir(F₂ppy)₂(pic)] | 2-(2',4'-difluorophenyl)pyridine (F₂ppy) | Picolinate (pic) | Blue-emitting phosphorescent complex. researchgate.net |

| [Ir(bzq)₂(acac)] | Benzo[h]quinoline (bzq) | Acetylacetonate (acac) | Red-emitting complex with high stability. |

Characterization of these iridium complexes is typically performed using ¹H and ¹³C NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity. mdpi.com Their photophysical properties, such as absorption and emission spectra, and quantum yields, are investigated using UV-Vis and photoluminescence spectroscopy.

Palladium complexes are widely used as catalysts in cross-coupling reactions. The synthesis of palladium(II) complexes with quinoline-based ligands often involves the reaction of a palladium(II) salt, such as palladium(II) chloride (PdCl₂), with the ligand in a suitable solvent. rsc.orgrsc.org For instance, a simple α-formyl pyrrolyl dipyrrin (B1230570) ligand was treated with PdCl₂ in a mixture of acetonitrile (B52724) and triethylamine (B128534) to afford the corresponding Pd(II) complex. rsc.org Another study reported a one-step synthesis of quinoline derivatives through a palladium-catalyzed reaction involving aryl isocyanide. rsc.org

The coordination of the ligand to the palladium center can be confirmed by spectroscopic methods like IR, ¹H NMR, and mass spectrometry. X-ray crystallography provides definitive structural information, revealing bond lengths and angles within the complex.

Rhodium(III) complexes with ligands like 2-(2'-pyridyl)quinoline have been synthesized by reacting rhodium(III) chloride hydrate with the ligand in a 1:2 molar ratio. scispace.comsrce.hr The reaction is typically followed by the addition of a salt to introduce the desired counter-ion, yielding complexes of the type cis-[RhX₂(PQ)₂]Y. scispace.com Rhodium-catalyzed reactions have also been employed for the synthesis of quinoline-fused heterocycles. snnu.edu.cn

Nickel complexes with quinoline-based ligands have been synthesized and utilized in cross-coupling reactions. unit.no A typical synthesis involves reacting a nickel(II) salt, such as (DME)NiCl₂ (where DME is dimethoxyethane), with the quinoline-based ligand. unit.no The resulting complexes can be characterized by NMR spectroscopy (¹H, ¹³C, ³¹P) and single-crystal X-ray diffraction to elucidate their structure and bonding. unit.no

Manganese and cobalt complexes are of interest for their catalytic activities and biological relevance. Well-defined manganese(II) complexes have been used as catalysts for the synthesis of quinolines from amino alcohols and ketones. nih.govresearchgate.net Similarly, cobalt(II) complexes have been shown to catalyze the synthesis of quinoline derivatives. rsc.orgnih.gov

The synthesis of discrete manganese and cobalt complexes with quinoline-based ligands typically involves the reaction of a manganese(II) or cobalt(II) salt (e.g., MnCl₂ or CoCl₂) with the ligand in a suitable solvent. mdpi.comnih.gov For example, cobalt(II) complexes with first-generation quinolones have been prepared by reacting a cobalt precursor with the quinolone in a methanolic solution. mdpi.com The resulting complexes are characterized by elemental analysis, IR spectroscopy, and in some cases, single-crystal X-ray diffraction to determine their molecular structure. mdpi.comnih.gov

Copper complexes with quinoline-based ligands have been synthesized and studied for their potential as catalysts and for their biological activities. researchgate.netuni-regensburg.de The synthesis often involves the reaction of a copper(II) salt, such as copper(II) chloride (CuCl₂), with the ligand in a solvent like dichloromethane (B109758) or dimethylformamide. uni-regensburg.denih.gov The resulting complexes can have different stoichiometries and geometries depending on the ligand and reaction conditions.

While specific examples of silver complexes with this compound are scarce in the literature, the general approach to synthesizing silver(I) complexes with N-heterocyclic ligands involves reacting a silver salt (e.g., silver nitrate (B79036) or silver triflate) with the ligand in an appropriate solvent. The coordination is typically through the nitrogen atom of the quinoline ring.

Catalytic Applications of this compound Metal Complexes

While specific catalytic applications for metal complexes of this compound are not yet extensively documented in peer-reviewed literature, the broader family of quinoline-containing ligands has demonstrated significant potential in various catalytic transformations. researchgate.net The introduction of fluorine atoms in the phenyl ring of 2-phenylquinoline derivatives can modulate the catalytic activity of their metal complexes by altering the electron density at the metal center and influencing intermolecular interactions.

Metal complexes incorporating quinoline-based ligands have shown promise in the field of oxidative catalysis. For instance, copper-quinoline complexes have been investigated for their ability to mimic the activity of catechol oxidase, an enzyme that catalyzes the oxidation of phenols to quinones. This process is of interest for various industrial applications. The catalytic activity in these systems is influenced by the structure of the quinoline ligand and the nature of the counter-ions.

Manganese(III)-based oxidative cyclization has been successfully employed in the synthesis of quinoline derivatives from 2-((2-arylamino)ethyl)-malonates, proceeding through a tetrahydroquinoline intermediate. nii.ac.jp This further underscores the utility of transition metal-mediated oxidation in the chemistry of quinolines. The potential for metal complexes of this compound to act as catalysts in similar oxidative transformations remains an area ripe for exploration.

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the production of enantiomerically pure compounds for the pharmaceutical and fine chemical industries. Chiral ligands containing quinoline motifs have emerged as a significant class of ligands for asymmetric catalysis. researchgate.net These ligands, when complexed with transition metals, can create a chiral environment around the metal center, facilitating stereoselective transformations.

A variety of asymmetric reactions, including carbon-carbon bond formations, allylic substitutions, cycloadditions, and hydrogenations, have been successfully carried out using chiral quinoline-based catalysts. researchgate.net The design of these catalysts often involves the incorporation of chiral substituents or the creation of a chiral-at-metal center.

For this compound to be utilized in asymmetric catalysis, it would typically require modification to introduce a chiral element. This could be achieved by introducing a chiral substituent on the quinoline or the phenyl ring, or by designing a chiral coordination environment. The difluoro-substitution pattern on the phenyl ring could play a role in directing the stereochemical outcome of a reaction by influencing non-covalent interactions within the catalyst-substrate complex. Although specific examples are yet to be reported, the general success of quinoline-based ligands in asymmetric catalysis suggests that chiral derivatives of this compound could be valuable ligands for future development in this field. researchgate.netrsc.org

Formation of Coordination Polymers and Supramolecular Structures

Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic bridging ligands, resulting in extended one-, two-, or three-dimensional networks. mdpi.comnih.gov These materials are of great interest due to their tunable structures and potential applications in areas such as gas storage, separation, and catalysis. The ability of a ligand to form coordination polymers depends on its connectivity and the coordination geometry of the metal ion.

Quinoline derivatives bearing additional coordinating groups, such as carboxylates, have been extensively used as building blocks for coordination polymers. For example, quinoline-2,4-dicarboxylic acid has been shown to form a series of novel 3D coordination polymers with lanthanide ions. mdpi.com Similarly, quinoline-2,3-dicarboxylic acid reacts with zinc(II) to form supramolecular networks whose dimensionality is dependent on the reaction temperature and solvent. rsc.org

While this compound itself only possesses one primary coordination site (the quinoline nitrogen), its potential to form coordination polymers or supramolecular structures could be realized through several mechanisms:

Functionalization: The introduction of additional coordinating groups onto the quinoline or phenyl ring would provide the necessary bridging capability to form extended networks.

Anion Bridging: In the presence of suitable anionic coligands, coordination polymers can be formed where the this compound acts as a terminal or monodentate ligand, and the anions bridge the metal centers.

Supramolecular Interactions: Even without the formation of covalent coordination polymer networks, the planar aromatic surfaces of this compound can promote the formation of well-ordered supramolecular structures through non-covalent interactions such as π-π stacking and C-H···π interactions. These interactions can play a crucial role in the crystal packing of its metal complexes. A quinoline derivative has been shown to form a supramolecular self-assembly material that responds to volatile acids and organic amines. rsc.org

The difluorophenyl group in this compound could influence the formation of such supramolecular assemblies through fluorine-involved non-covalent interactions, such as C-H···F hydrogen bonds or F···F interactions, which can provide additional stability and directionality to the crystal packing.

Biological Activity and Mechanism of Action Studies Excluding Clinical Data

Structure-Activity Relationship (SAR) Investigations of 2-(2,3-Difluorophenyl)quinoline Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For derivatives of the quinoline (B57606) scaffold, SAR investigations have identified key structural features that modulate biological activity.

Research into quinoline derivatives has shown that substitutions on both the quinoline and phenyl rings are critical for their inhibitory actions. For instance, in a series of 4-aminoquinolines, a substituent at the 3-position of the quinoline ring was found to be absolutely necessary for antagonist potency against the α2C-adrenoceptor. researchgate.net The nature and position of substituents on the phenyl ring also play a significant role. In studies of quinazolinone derivatives, which share structural similarities, the substitution of the aniline (B41778) moiety with small, hydrophobic groups like fluorine, bromine, or chlorine influenced activity, with chlorine often being favorable. mdpi.com

Specifically for antibacterial arylfluoroquinolones, the in vitro potency was found to be greatest when the substituent at the 1-position is a 2,4-difluorophenyl group, highlighting the importance of fluorine substitution on the phenyl ring. nih.gov Furthermore, the presence of electron-withdrawing groups on the benzene (B151609) ring of benzamide (B126) derivatives substituted with quinoline-linked oxadiazoles (B1248032) was shown to be beneficial for their inhibitory activity. mdpi.com These findings suggest that the 2,3-difluoro substitution pattern on the phenyl ring of the title compound is a key determinant of its interaction with biological targets, likely influencing its electronic and conformational properties.

Molecular Interactions and Binding Profile Analysis

Understanding how this compound and its analogs interact with their biological targets is fundamental to elucidating their mechanism of action. Molecular docking and biophysical studies provide detailed insights into these interactions.

Molecular docking simulations have been widely used to predict the binding modes of quinoline derivatives within the active sites of various enzymes. These studies reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

For example, docking studies of quinoline-based inhibitors with α-glucosidase have shown that the quinoline core can fit into the enzyme's active site, forming key interactions with amino acid residues. nih.govnih.gov In the context of anticancer activity, docking models of quinoline derivatives with receptors like EGFR, HER2, and c-Met kinase domains show that the quinoline nitrogen often acts as a hydrogen bond acceptor with hinge region residues, such as methionine, which is a pivotal stabilizing interaction. mdpi.com Similarly, studies on indolo[2,3-b]quinoline derivatives targeting pancreatic cancer cells have utilized molecular docking to understand their binding within DNA. mdpi.com While not specific to this compound itself, these studies on related structures suggest that the difluorophenyl group would likely occupy a hydrophobic pocket within the target protein's binding site, with the fluorine atoms potentially forming specific interactions that enhance binding affinity.

Biophysical techniques provide experimental validation of binding and thermodynamic parameters of protein-ligand interactions. nih.gov Fluorescence quenching is a common method used to study the binding of small molecules to proteins, such as human serum albumin (HSA) and bovine serum albumin (BSA). Studies on novel 1,2,3-triazole-based quinoline compounds have used this technique to explore their binding interactions. acs.org The quenching of the intrinsic fluorescence of tryptophan residues in the proteins upon ligand binding indicates a direct interaction, allowing for the calculation of binding constants. acs.org

These studies have revealed that an extensive hydrogen-bonding network plays a significant role in the strong interaction between quinoline derivatives and serum albumins. acs.org Isothermal titration calorimetry (ITC) is another powerful technique that provides a complete thermodynamic profile of the binding interaction, including enthalpy and entropy changes. For instance, ITC has been used to measure the thermodynamic parameters of coumarin (B35378) inhibitors binding to DNA gyrase, demonstrating the crucial role of specific moieties in the binding affinity. researchgate.net While direct biophysical studies on this compound with its primary enzyme targets are not widely reported, the principles from studies on analogous compounds underscore the importance of these methods in confirming molecular interactions predicted by docking studies. researchgate.netnii.ac.jp

Enzyme Inhibition Studies

Derivatives of 2-phenylquinoline (B181262) have been evaluated against a range of enzymes, demonstrating their potential as specific inhibitors.

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Several studies have reported the significant α-glucosidase inhibitory potential of quinoline derivatives. nih.govnih.gov

Novel quinoline-based benzo[d]imidazole derivatives have shown potent α-glucosidase inhibition, with IC50 values significantly lower than the standard drug, acarbose. nih.gov For example, a derivative featuring a meta-chlorine substitution exhibited strong competitive inhibition. nih.gov Similarly, quinoline–1,3,4-oxadiazole conjugates have been identified as powerful, non-competitive α-glucosidase inhibitors. nih.gov The structure-activity relationship in these series often points to the nature and position of substituents on the phenyl ring as being critical for potency. The data from these studies on related compounds suggest that the this compound scaffold is a promising starting point for designing new α-glucosidase inhibitors.

Table 1: Alpha-Glucosidase Inhibitory Activity of Selected Quinoline Derivatives

| Compound Class | Specific Derivative Example | IC50 Value (µM) | Type of Inhibition | Reference |

|---|---|---|---|---|

| Quinoline-based-benzo[d]imidazole | 9d (meta-chloro substitution) | 3.2 ± 0.3 | Competitive | nih.gov |

| Quinoline-based-benzo[d]imidazole | 9c (para-fluoro substitution) | 13.5 ± 0.6 | Not specified | nih.gov |

| Quinoline–1,3,4-oxadiazole | 4i (bromopentyl sidechain) | 15.85 | Non-competitive | nih.gov |

| Quinoline–1,2,3-triazole | 12k (phenyl-1,2,3-triazolyl) | 22.47 | Non-competitive | nih.gov |

| Standard Drug | Acarbose | 750.0 ± 5.0 | Not applicable | nih.gov |

The quinoline core is a well-established pharmacophore in antimicrobial agents, targeting essential microbial enzymes.

DNA Gyrase: Quinolones are a major class of antibiotics that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.gov They function by stabilizing the enzyme-DNA cleavage complex, leading to double-stranded DNA breaks and bacterial cell death. nih.gov The structure-activity relationships of quinolones are well-defined, with modifications at various positions of the quinoline ring influencing antibacterial spectrum and potency. For instance, a 2-aminothiazole (B372263) fragment at the 3-position of the quinolone core has been shown to enhance antibacterial activity and inhibitory potency against DNA gyrase. nih.gov Although distinct from the classic quinolone antibiotics, the 2-phenylquinoline scaffold could interact with DNA gyrase, an area that warrants further investigation. nih.gov

Lanosterol (B1674476) 14α-Demethylase: This enzyme, a member of the cytochrome P450 family (CYP51), is a critical component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govwikipedia.org It is the primary target of azole antifungal drugs. Research has focused on developing new inhibitors of this enzyme to combat drug resistance. nih.govnih.gov While azole-based compounds are the most studied inhibitors, non-azole structures are also being explored. For example, a tetrazole-based drug candidate, VT-1161, which contains a 2,4-difluorophenyl group, has been shown to be a potent inhibitor of Candida albicans CYP51. nih.gov The presence of the difluorophenyl moiety is a key feature for potent inhibition. This suggests that this compound could serve as a scaffold for the design of novel antifungal agents targeting lanosterol 14α-demethylase.

Inhibition of InhA Enzyme

The NADH-dependent enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the type II fatty acid synthase (FAS-II) system of Mycobacterium tuberculosis, playing a vital role in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. frontiersin.orgnih.gov Consequently, InhA has emerged as a significant target for the development of new antitubercular drugs. frontiersin.orgnih.gov

Research into quinoline derivatives has identified their potential as InhA inhibitors. frontiersin.orgnih.gov Specifically, studies on 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives have shown promising results. frontiersin.orgnih.gov Although direct studies on this compound are not explicitly detailed in the provided results, the broader class of quinoline-triazole hybrids has been investigated for their InhA inhibitory activity. frontiersin.orgnih.gov For instance, certain synthesized carboxyquinoline-triazole compounds demonstrated effective suppression of M. bovis BCG and M. tuberculosis growth. frontiersin.org Molecular docking simulations of active compounds have revealed binding affinities to the InhA enzyme, suggesting a potential mechanism of action. frontiersin.org

Modulation of Kinase Activity (e.g., PI3K/mTOR)

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. nih.govresearchgate.net Its dysregulation is frequently observed in various cancers, making it a prime target for therapeutic intervention. nih.govresearchgate.net The quinoline scaffold is a common structural feature in many PI3K inhibitors. nih.gov

Dual inhibitors targeting both PI3K and mTOR have been actively developed, with quinoline and quinoxaline (B1680401) derivatives showing promise. researchgate.net While specific data on this compound is not available, research on related quinoline derivatives provides insight into their potential. For example, a novel quinoline-based second-generation mTOR inhibitor, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), has been identified as a potent inhibitor of the PI3K-Akt-mTOR-p70S6K cascade. nih.gov This compound acts as a dual mTORC1 and mTORC2 inhibitor. nih.gov Furthermore, the introduction of different substituents on the quinoline ring has been shown to significantly impact PI3Kα inhibitory activity. nih.gov

Aromatase Enzyme Evaluation

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis, converting androgens to estrogens. nih.govmdpi.com It is a validated target for the treatment of hormone-dependent breast cancer. mdpi.com Some research has explored the potential of quinoline-related structures as aromatase inhibitors. For instance, (E)-1-(1,3-diphenylallyl)-1H-1,2,4-triazoles, which are hybrids of chalcones and the aromatase inhibitor letrozole, have been investigated. mdpi.com One such compound, (E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol, demonstrated selective inhibition of aromatase. mdpi.com

While direct evaluation of this compound as an aromatase inhibitor is not found in the provided results, the general principle of hybridizing known pharmacophores with the quinoline scaffold suggests a potential avenue for future research.

Research into Antimicrobial Mechanisms

Antibacterial Activity and Proposed Mechanisms of Action

Quinolone and fluoroquinolone antibiotics are a significant class of antimicrobial agents known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. encyclopedia.pubnih.gov Their primary mechanism of action involves the inhibition of bacterial DNA synthesis by targeting two essential enzymes: DNA gyrase and topoisomerase IV. encyclopedia.pubnih.govyoutube.com This inhibition leads to DNA damage and ultimately bacterial cell death. youtube.com

The chemical structure of quinolones is crucial for their antibacterial activity. The presence of a fluorine atom, as in fluoroquinolones, can increase potency significantly. encyclopedia.pubnih.gov Specifically, a 2,4-difluorophenyl substituent has been noted to confer activity against anaerobic bacteria, although it may lessen potency against other types. encyclopedia.pubnih.gov While the specific activity of this compound is not detailed, the presence of the difluorophenyl group suggests potential antibacterial properties. The versatile nature of the quinoline ring allows for various substitutions that can modulate the antibacterial spectrum and pharmacokinetic properties. encyclopedia.pubnih.gov

Antifungal Activity and Proposed Mechanisms of Action

Quinoline derivatives have demonstrated notable antifungal activity against a range of pathogenic fungi. mdpi.comresearchgate.netnih.govnih.gov The derivatization of the quinoline ring at different positions has led to the development of numerous compounds with diverse biological activities, including antifungal properties. researchgate.net

Studies on fluorinated quinoline analogs have shown good antifungal activity. For example, a series of new fluorinated quinoline compounds synthesized using tebufloquin (B3424904) as a lead compound exhibited significant activity against various fungi at a concentration of 50 μg/mL. mdpi.com Similarly, quinoline-based hydroxyimidazolium hybrids have shown remarkable antifungal activity against Cryptococcus neoformans and moderate activity against Candida and Aspergillus species. mdpi.com The proposed mechanism for some quinoline derivatives involves the inhibition of essential fungal enzymes or disruption of the fungal cell membrane.

Antitubercular Activity and Proposed Mechanisms of Action

The quinoline scaffold is a key component in many compounds with antitubercular activity. nih.govdp.techresearchgate.net The development of new drugs with novel mechanisms of action is crucial to combat drug-resistant Mycobacterium tuberculosis. nih.gov

One of the primary mechanisms of action for some quinoline derivatives against M. tuberculosis is the inhibition of essential enzymes. As mentioned previously, the InhA enzyme is a key target. frontiersin.orgnih.gov Additionally, some quinoline derivatives have been found to inhibit other mycobacterial enzymes such as KatG. nih.gov For instance, certain quinoline-thiosemicarbazide hybrids have shown potent inhibitory effects on the activity of KatG. nih.gov Furthermore, diarylquinoline derivatives like bedaquiline (B32110) act by inhibiting mycobacterial ATP synthase. mdpi.com The hybridization of the quinoline core with other pharmacophores, such as 1,2,3-triazoles, has been a successful strategy in developing potent antitubercular agents. frontiersin.org

Antiviral Activity Research

The quinoline scaffold is a fundamental structure in numerous compounds exhibiting a wide range of biological activities, including antiviral properties. researchgate.netnih.govmdpi.com Research into novel quinoline derivatives has shown their potential as antiviral agents against various viruses. researchgate.netnih.govmdpi.com

Specifically, studies on quinoline derivatives have demonstrated dose-dependent inhibition of dengue virus serotype 2. researchgate.netmdpi.comnih.gov These compounds have been observed to interfere with the accumulation of the viral envelope glycoprotein (B1211001) in infected cells. researchgate.netmdpi.comnih.gov The mechanism of action appears to be related to the early stages of the viral infection, as no direct virucidal activity has been noted. researchgate.netnih.gov This suggests that the antiviral effect is not due to the destruction of the virus itself but rather the inhibition of its replication or other early-stage processes.

Furthermore, the versatility of the quinoline structure has been highlighted in the development of treatments for other viral infections, such as those caused by the Zika virus (ZIKV). nih.gov While specific data on this compound's activity against ZIKV is not detailed, the broader family of quinoline derivatives has shown promise in this area. nih.gov

The following table summarizes the antiviral activity of certain quinoline derivatives:

| Virus | Compound Type | Observed Effect | Potential Mechanism |

| Dengue Virus Serotype 2 | Novel Quinoline Derivatives | Dose-dependent inhibition | Impairment of viral envelope glycoprotein accumulation; action in early stages of infection |

| Zika Virus (ZIKV) | 2,8-bis(trifluoromethyl)quinoline derivatives | Inhibition of ZIKV replication | Reduction of ZIKV RNA production |

Research into Anticancer Mechanisms in Cell Lines

Recent studies have identified this compound, also known as DFIQ, as a novel synthetic quinoline derivative with significant anticancer potential. nih.govresearchgate.net Research has focused on its effects on non-small-cell lung carcinoma (NSCLC) cell lines, demonstrating its ability to induce cell death through various mechanisms. nih.govresearchgate.net

Studies on Apoptosis Induction

DFIQ has been shown to be a potent inducer of apoptosis in cancer cells. nih.govresearchgate.net Treatment of NSCLC cell lines with DFIQ resulted in the cleavage of apoptotic proteins and DNA damage. nih.govresearchgate.net A key factor in this process is the generation of reactive oxygen species (ROS). nih.gov DFIQ disrupts the cell's ability to reduce ROS, leading to an accumulation of superoxide (B77818) radicals. nih.gov This increase in oxidative stress is a significant contributor to the induction of apoptosis. nih.gov

The pro-apoptotic effects of DFIQ were further confirmed by experiments where the use of an ROS inhibitor, N-acetylcysteine (NAC), ameliorated the cell death caused by DFIQ. nih.gov This indicates that ROS production plays a crucial role in the apoptotic pathway initiated by this compound. nih.gov In addition to apoptosis, DFIQ treatment also leads to lysosome accumulation and depletion of lysosome-associated membrane protein-2 (LAMP2), suggesting the involvement of autophagy in the cell death process. nih.govresearchgate.net

The table below details the IC50 values of DFIQ in inducing cell death in NSCLC cells:

| Cell Line | Time Point | IC50 Value (µM) |

| NSCLC | 24 hours | 4.16 |

| NSCLC | 48 hours | 2.31 |

Research on Inhibition of Angiogenesis and Cell Migration

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.govmdpi.com The vascular endothelial growth factor receptor-2 (VEGFR-2) is a key regulator of angiogenesis. nih.govresearchgate.net Quinoline-based compounds have been identified as potent inhibitors of VEGFR-2. researchgate.netmdpi.com While direct studies on this compound's effect on angiogenesis are not specified, the broader class of quinoline derivatives shows significant promise in this area by inhibiting endothelial cell proliferation, migration, and survival. researchgate.net

Furthermore, research on other quinoline derivatives has demonstrated their ability to inhibit cell migration, a key step in cancer metastasis. mdpi.com For instance, BPIQ, a compound structurally similar to DFIQ, has been shown to inhibit migration in various cancer cell lines. nih.gov This suggests that DFIQ may also possess anti-migratory properties, contributing to its anticancer potential.

Modulation of Nuclear Receptor Responsiveness

The search results did not provide specific information on the modulation of nuclear receptor responsiveness by this compound.

Antileishmanial Activity Research and Structural Evolution

Leishmaniasis is a neglected tropical disease for which new and effective treatments are urgently needed. mdpi.comnih.gov The quinoline scaffold has been a subject of interest in the development of novel antileishmanial agents. mdpi.comnih.govnih.gov

A series of 2-aryl quinolines were synthesized and evaluated for their activity against Leishmania braziliensis. nih.gov Among these, one derivative demonstrated considerable effects against both the promastigote (IC50 = 6.0 ± 2.0 µM) and amastigote (IC50 = 20 ± 2.0 µM) forms of the parasite, with low toxicity to host macrophages. nih.gov

Further structural optimization of the 2-substituted quinoline series has led to the identification of derivatives with high potency and low cytotoxicity. For example, the introduction of 4-aryl groups and modifications at the 7-position of the quinoline ring have yielded compounds with significant antileishmanial activity. nih.gov Two such derivatives showed impressive IC50 values of 0.22 µM against Leishmania donovani and high selectivity indices. mdpi.comnih.gov

The table below summarizes the antileishmanial activity of selected quinoline derivatives:

| Parasite Species | Derivative Type | IC50 (µM) | Selectivity Index (SI) |

| L. braziliensis (promastigotes) | 2-aryl quinoline | 6.0 ± 2.0 | >10 |

| L. braziliensis (amastigotes) | 2-aryl quinoline | 20 ± 2.0 | >10 |

| L. donovani | 2-substituted quinoline (derivative 22) | 0.22 ± 0.7 | 168.72 |

| L. donovani | 2-substituted quinoline (derivative 23) | 0.22 ± 0.06 | 187.5 |

These findings underscore the potential of the quinoline scaffold in the design and development of new therapeutic agents for leishmaniasis. mdpi.comnih.gov

Investigating Other Pharmacological Mechanisms (e.g., Antihypertensive Effects and β-Blocking Properties)

Extensive searches of scientific literature and pharmacological databases have revealed no specific studies investigating the antihypertensive or β-blocking properties of the compound This compound . While the broader class of quinoline derivatives has been a subject of interest for various pharmacological activities, including cardiovascular effects, research on this particular difluorophenyl-substituted quinoline remains unaddressed in the available literature.

Although no direct research on This compound is available, the study of other quinoline derivatives can provide a general context for the potential, yet unproven, pharmacological activities within this chemical class. It is crucial to note that the following information pertains to related compounds and not to This compound itself.

General Antihypertensive and β-Blocking Research on Quinoline Derivatives

Certain quinoline derivatives have been synthesized and evaluated for their potential to lower blood pressure. For instance, studies on 8-substituted quinolines have indicated that the presence of a 2-hydroxypropyloxyquinoline moiety can lead to antihypertensive effects. Researchers have hypothesized that these effects may be linked to β-blocking properties, as the aryloxypropanolamine structure is a common feature in many β-blockers.

In one study, several 8-substituted quinoline derivatives were synthesized and screened for their pharmacological activities. The compounds that demonstrated significant antihypertensive activity also showed an ability to antagonize the pressor response induced by adrenaline, suggesting a potential interaction with adrenergic receptors.

Another area of investigation for quinoline-related compounds in the context of hypertension involves the inhibition of the angiotensin-converting enzyme (ACE). One study on a quinoline-appended chalcone (B49325) derivative demonstrated considerable antihypertensive effects by inhibiting ACE.

It is important to reiterate that these findings are based on different, albeit structurally related, quinoline compounds. The specific substitution pattern of a 2,3-difluorophenyl group at the 2-position of the quinoline core in This compound would significantly influence its electronic and steric properties, and therefore, its pharmacological activity. Without direct experimental evidence, any potential for antihypertensive or β-blocking effects of This compound remains purely speculative.

| Compound Class | Investigated Mechanism | Relevant Findings (on derivatives) |

| 8-Substituted Quinolines | Antihypertensive, β-Blocking | Derivatives with a 2-hydroxypropyloxyquinoline moiety showed antihypertensive activity, potentially linked to β-blocking properties. |

| Quinoline-Appended Chalcones | Antihypertensive (ACE Inhibition) | A derivative demonstrated antihypertensive effects through the inhibition of the angiotensin-converting enzyme. |

Emerging Applications and Future Research Directions

Development of Advanced Synthetic Methodologies for Structure-Activity Relationship (SAR) Probing

The exploration of the diverse applications of 2-(2,3-difluorophenyl)quinoline and its analogs relies heavily on the development of efficient and versatile synthetic methods. These methodologies are crucial for creating libraries of related compounds to probe structure-activity relationships (SAR). SAR studies are essential for optimizing a compound's properties, whether for material science applications or for therapeutic efficacy. nih.govnih.gov

Key aspects of SAR for quinoline (B57606) derivatives include:

Reversal of Multidrug Resistance: The spatial arrangement of aryl rings and the presence of a basic nitrogen atom are critical structural features that influence activity. nih.gov

Antimalarial and Antiprion Activity: SAR studies have revealed that similar structural features govern the activity against both malaria parasites and prions, suggesting overlapping molecular targets. nih.gov

Anticancer Activity: The type and position of substituents on the quinoline and phenyl rings significantly impact the antiproliferative effects. rsc.orgnih.gov